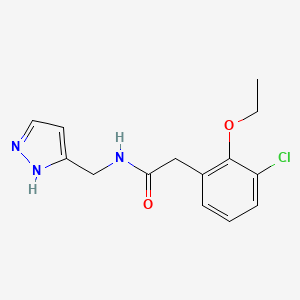![molecular formula C11H13N3O2 B6625827 5,6-Dimethyl-3-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrimidin-4-one](/img/structure/B6625827.png)
5,6-Dimethyl-3-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dimethyl-3-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrimidin-4-one is a heterocyclic compound featuring a pyrimidine ring substituted with methyl groups and an oxazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-3-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrimidin-4-one typically involves the following steps:
-
Formation of the Oxazole Ring: : The oxazole ring can be synthesized via the cyclization of an α-haloketone with an amide. For instance, 5-methyl-1,3-oxazole can be prepared by reacting 2-bromoacetophenone with formamide under basic conditions.
-
Pyrimidine Ring Construction: : The pyrimidine ring is often constructed through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea. For this compound, the starting materials would include 3,4-dimethylbenzaldehyde, ethyl acetoacetate, and urea.
-
Coupling of Oxazole and Pyrimidine Rings: : The final step involves the coupling of the oxazole and pyrimidine rings. This can be achieved through a nucleophilic substitution reaction where the oxazole moiety is introduced to the pyrimidine ring via a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocycle.
Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Products include 5,6-dimethyl-3-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrimidin-4-ol or corresponding carboxylic acids.
Reduction: Products include more saturated heterocycles.
Substitution: Products include derivatives with various functional groups replacing the methyl groups.
科学的研究の応用
Chemistry
In organic synthesis, 5,6-Dimethyl-3-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrimidin-4-one serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
This compound has potential applications in the development of new pharmaceuticals. Its heterocyclic structure is often found in bioactive molecules, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, including antimicrobial, antiviral, and anticancer activities. The presence of both pyrimidine and oxazole rings suggests it could interact with various biological targets.
Industry
In the materials science industry, this compound could be used in the synthesis of new materials with specific electronic or optical properties, given the conjugated nature of its structure.
作用機序
The mechanism of action of 5,6-Dimethyl-3-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrimidin-4-one would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The pyrimidine ring might mimic nucleotides, allowing it to interfere with DNA or RNA synthesis, while the oxazole ring could enhance binding affinity to specific proteins.
類似化合物との比較
Similar Compounds
5,6-Dimethyl-2-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrimidin-4-one: Similar structure but with a different substitution pattern on the pyrimidine ring.
3,4-Dimethyl-5-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrimidin-2-one: Variation in the position of the oxazole moiety.
5-Methyl-6-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrimidin-4-one: Different methylation pattern on the pyrimidine ring.
Uniqueness
5,6-Dimethyl-3-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrimidin-4-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The combination of pyrimidine and oxazole rings in this particular arrangement is not commonly found, making it a valuable compound for further research and development.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
5,6-dimethyl-3-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-7-4-12-10(16-7)5-14-6-13-9(3)8(2)11(14)15/h4,6H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKZISMABISJES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)CN2C=NC(=C(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-(5-fluoropyridin-2-yl)piperazine](/img/structure/B6625750.png)
![5-cyclopropyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-pyrazole-4-carboxamide](/img/structure/B6625756.png)
![4-[[4-[(2-Methylphenyl)methoxy]piperidin-1-yl]methyl]pyridin-2-amine](/img/structure/B6625758.png)
![N-[(6-methoxypyridin-2-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine](/img/structure/B6625765.png)
![(4aR,7aS)-1-[3-(2,4-dimethylphenyl)propanoyl]-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625773.png)
![1-Cyclopentyl-3-[[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]urea](/img/structure/B6625791.png)
![4-[[(2,2-difluoroacetyl)-(furan-2-ylmethyl)amino]methyl]-N-methylbenzamide](/img/structure/B6625799.png)
![N-[(6-methoxypyridin-2-yl)methyl]-5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B6625804.png)
![N,N-dimethyl-4-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]butanamide](/img/structure/B6625812.png)
![2-[(3-Chlorothiophen-2-yl)methyl-prop-2-enylamino]ethanol](/img/structure/B6625819.png)
![[4-(3-Bromophenyl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B6625830.png)

![4-[(3-Chlorothiophen-2-yl)methyl-methylamino]cyclohexan-1-ol](/img/structure/B6625847.png)
![3-[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1-carbonyl]-8-methyl-1H-quinolin-4-one](/img/structure/B6625866.png)
